molecular formula C9H19NOS B13922084 (E)-2-methyl-N-(3-methylbutylidene)propane-2-sulfinamide

(E)-2-methyl-N-(3-methylbutylidene)propane-2-sulfinamide

Cat. No.: B13922084
M. Wt: 189.32 g/mol
InChI Key: SURNLDMUXHLWDG-JXMROGBWSA-N
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Description

(E)-2-methyl-N-(3-methylbutylidene)propane-2-sulfinamide is an organic compound that belongs to the class of sulfinamides. These compounds are characterized by the presence of a sulfinamide functional group, which consists of a sulfur atom bonded to a nitrogen atom and an oxygen atom. The compound’s structure includes an (E)-configuration, indicating the specific geometric arrangement of its substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-methyl-N-(3-methylbutylidene)propane-2-sulfinamide typically involves the reaction of a sulfinyl chloride with an amine. The reaction conditions often include the use of a base to neutralize the hydrochloric acid byproduct and a solvent to dissolve the reactants. The reaction is usually carried out at low temperatures to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for mixing and temperature control can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(E)-2-methyl-N-(3-methylbutylidene)propane-2-sulfinamide can undergo various chemical reactions, including:

    Oxidation: The sulfinamide group can be oxidized to form sulfonamides.

    Reduction: The compound can be reduced to form sulfides.

    Substitution: The nitrogen atom in the sulfinamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfonamides

    Reduction: Sulfides

    Substitution: Various substituted sulfinamides

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis.

    Biology: May serve as a probe for studying enzyme mechanisms.

    Medicine: Potential use in drug development due to its unique chemical properties.

    Industry: Could be used in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of (E)-2-methyl-N-(3-methylbutylidene)propane-2-sulfinamide involves its interaction with molecular targets such as enzymes or receptors. The sulfinamide group can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecules. The specific pathways involved depend on the context of its application.

Comparison with Similar Compounds

Similar Compounds

    Sulfonamides: Compounds with a sulfonamide group.

    Sulfides: Compounds with a sulfur atom bonded to two carbon atoms.

    Sulfoxides: Compounds with a sulfinyl group bonded to two carbon atoms.

Uniqueness

(E)-2-methyl-N-(3-methylbutylidene)propane-2-sulfinamide is unique due to its specific (E)-configuration and the presence of both a sulfinamide group and a butylidene substituent. This combination of features can impart distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C9H19NOS

Molecular Weight

189.32 g/mol

IUPAC Name

(NE)-2-methyl-N-(3-methylbutylidene)propane-2-sulfinamide

InChI

InChI=1S/C9H19NOS/c1-8(2)6-7-10-12(11)9(3,4)5/h7-8H,6H2,1-5H3/b10-7+

InChI Key

SURNLDMUXHLWDG-JXMROGBWSA-N

Isomeric SMILES

CC(C)C/C=N/S(=O)C(C)(C)C

Canonical SMILES

CC(C)CC=NS(=O)C(C)(C)C

Origin of Product

United States

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